molecular formula C15H21NO B14621698 4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine CAS No. 58047-49-7

4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine

Cat. No.: B14621698
CAS No.: 58047-49-7
M. Wt: 231.33 g/mol
InChI Key: XTGCBZYVMNWUGJ-UHFFFAOYSA-N
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Description

4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is an organic compound with the molecular formula C₁₄H₁₉NO It is a derivative of morpholine, featuring a 2,4,6-trimethylphenyl group attached to the ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with morpholine in the presence of a base. The reaction proceeds via a condensation mechanism, forming the ethenyl linkage between the aromatic ring and the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the condensation reaction. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with ethyl groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,4,6-Trimethylphenyl)ethenyl]piperidine
  • 4-[2-(2,4,6-Trimethylphenyl)ethenyl]pyrrolidine

Uniqueness

4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings

Properties

CAS No.

58047-49-7

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine

InChI

InChI=1S/C15H21NO/c1-12-10-13(2)15(14(3)11-12)4-5-16-6-8-17-9-7-16/h4-5,10-11H,6-9H2,1-3H3

InChI Key

XTGCBZYVMNWUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CN2CCOCC2)C

Origin of Product

United States

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